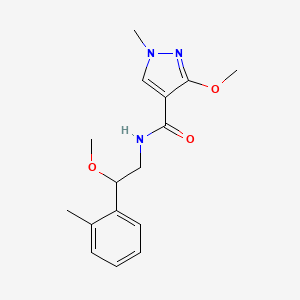

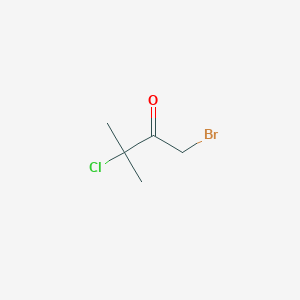

![molecular formula C24H26N4O2 B2530334 N-[2-(3,4-二甲氧苯基)乙基]-5-甲基-3-(4-甲苯基)吡唑并[1,5-a]嘧啶-7-胺 CAS No. 900892-55-9](/img/structure/B2530334.png)

N-[2-(3,4-二甲氧苯基)乙基]-5-甲基-3-(4-甲苯基)吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class. Pyrazolo[1,5-a]pyrimidines are a group of compounds that have been extensively studied due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, as well as their potential use in the treatment of Mycobacterium tuberculosis . These compounds are characterized by a fused pyrazole and pyrimidine ring system, which can be further substituted with various functional groups to enhance their biological activity and pharmacokinetic properties.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. For instance, the synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products has been achieved through this method, yielding good to excellent yields . Similarly, the design and synthesis of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines involved the condensation of amines with carbonyl groups, followed by comprehensive structure–activity relationship studies . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is crucial for their biological activity. The presence of substituents on the pyrazole and pyrimidine rings, such as methyl, phenyl, and methoxy groups, can significantly influence the compound's binding affinity to biological targets. For example, the most effective analogues for inhibiting M.tb growth contained a 3-(4-fluoro)phenyl group along with various alkyl, aryl, and heteroaryl substituents . The specific arrangement and type of substituents on the compound of interest would likely play a key role in its biological activity and selectivity.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, which can be utilized to further modify their structure. For instance, the reaction of ammonium acetate with ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates led to the formation of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones . Additionally, the reaction of pyridopyrazlopyrimidine derivatives with POCl3 followed by NaN3 resulted in dichloro- and diazido- derivatives, which could be cyclized to form tetraheterocyclic systems . These reactions demonstrate the versatility of pyrazolo[1,5-a]pyrimidine chemistry and the potential for generating diverse derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. For example, the introduction of different substituents can affect the solubility, stability, and solvatochromic properties of these compounds. The solvatochromic properties and antimicrobial-radical scavenging activities of new diazo dyes derived from pyrazolo[1,5-a]pyrimidine were investigated, showing that these compounds exhibited activity against various bacteria and fungi, as well as excellent antioxidant activities . These properties are important for the development of pharmaceutical agents, as they can affect the compound's bioavailability and therapeutic efficacy.

科学研究应用

抗菌和抗癌应用

抗菌活性:多项研究合成吡唑和吡唑并嘧啶衍生物,证明其对多种细菌和真菌菌株具有显著的抗菌活性。例如,据报道,具有氧杂/噻二唑基、吡唑基部分和吡唑并[4,3-d]-嘧啶衍生物的新型吡唑衍生物与阿霉素等参考药物相比,表现出更高的抗癌活性,同时具有优异的抗菌性能 (Hafez、El-Gazzar 和 Al-Hussain,2016 年)。这些发现强调了此类化合物在治疗感染和癌症方面的潜力。

抗癌潜力:各种吡唑衍生物的合成和表征已导致识别出具有显着抗癌活性的化合物。例如,某些吡唑并嘧啶衍生物已被合成并评估其抗癌和抗 5-脂氧合酶剂,证明了对 HCT-116 和 MCF-7 等癌细胞系的细胞毒性作用,并展示了其作为抗癌剂的潜力 (Rahmouni 等人,2016 年)。

抗氧化和自由基清除活性

- 抗氧化特性:对吡唑并[1,5-a]嘧啶衍生物的研究揭示了具有显着抗氧化活性的化合物,其清除自由基的能力与维生素 C 相当。这表明在开发治疗氧化应激相关疾病方面的潜在用途 (Şener 等人,2017 年)。

新型合成方法和结构分析

已探索吡唑并[1,5-a]嘧啶衍生物的创新合成技术,包括微波辐射和无溶剂条件,这些技术提供了更有效且更环保的方法来生产具有潜在生物活性的这些化合物 (Deohate 和 Palaspagar,2020 年)。

结构和生物活性研究:已对吡唑并[1,5-a]嘧啶衍生物进行了广泛的构效关系研究,从而发现了对结核分枝杆菌具有有效体外生长抑制作用的化合物,展示了其作为抗结核治疗剂的潜力 (Sutherland 等人,2022 年)。

作用机制

Target of Action

Related compounds such as 3,4-dimethoxyphenethylamine have been shown to have some activity as a monoamine oxidase inhibitor .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, possibly monoamine oxidases, leading to inhibition of these enzymes .

Biochemical Pathways

If it acts as a monoamine oxidase inhibitor like its related compounds, it could potentially affect the metabolism of monoamines such as dopamine, norepinephrine, and serotonin .

Pharmacokinetics

The molecular weight of the compound is 35941600 , which could influence its pharmacokinetic properties.

Result of Action

If it acts as a monoamine oxidase inhibitor, it could potentially increase the levels of monoamines in the brain, which could have various effects depending on the specific monoamine .

属性

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2/c1-16-5-8-19(9-6-16)20-15-26-28-23(13-17(2)27-24(20)28)25-12-11-18-7-10-21(29-3)22(14-18)30-4/h5-10,13-15,25H,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAZCMVTJRHATC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCC4=CC(=C(C=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

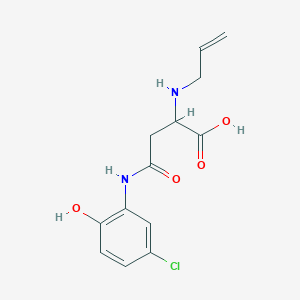

![6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione](/img/structure/B2530252.png)

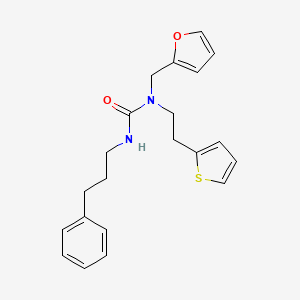

![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530256.png)

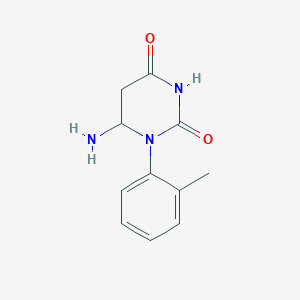

![4-Chloro-2-cyclopropyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2530261.png)

methyl}-2-methyl-1H-indole](/img/structure/B2530263.png)

![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2530269.png)

![1-[4-(2-Cyclopropyl-1,3-thiazol-4-yl)benzoyl]-4-methylpiperidine](/img/structure/B2530272.png)

![2-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2530273.png)